Albutoin, (S)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Albutoin, (S)- is a new thiohydantoin derivative for grand mal epilepsies.

科学研究应用

Anticonvulsant Properties

Albutoin has been investigated for its potential as an anticonvulsant agent. A study indicated that it exhibits fewer toxicity-induced side effects compared to similar compounds like diphenylhydantoin, making it a candidate for further research in epilepsy treatment .

| Property | Albutoin | Diphenylhydantoin |

|---|---|---|

| Toxicity | Low | Moderate to High |

| Mechanism of Action | Anticonvulsant | Anticonvulsant |

| FDA Status | Evaluated but not approved | Approved |

pH-Sensitive Drug Delivery

Recent research has demonstrated that Albutoin can be utilized in the design of pH-sensitive prodrugs. These prodrugs release active pharmaceutical ingredients selectively in acidic environments, such as tumor tissues, which is crucial for targeted cancer therapies. The study showed a significant increase in the release rate of doxorubicin when combined with Albutoin at lower pH levels .

| pH Level | Release Rate of Doxorubicin | Release Rate of Albutoin |

|---|---|---|

| 5.5 | 94% | Detected |

| 6.5 | 93% | Detected |

| 7.4 | 89% | Detected |

Tumor Targeting

Albutoin's role in enhancing drug delivery systems has been highlighted in various studies focusing on cancer treatment. Its ability to undergo cyclization in acidic conditions allows for selective drug release in tumor microenvironments, potentially reducing systemic toxicity and improving therapeutic outcomes .

Case Study: Doxorubicin-Albutoin Conjugate

A significant case study involved the synthesis of a doxorubicin-albutoin conjugate designed for targeted delivery to cancer cells. The results indicated that this conjugate exhibited lower toxicity in healthy tissues while maintaining efficacy against cancer cells under acidic conditions typical of tumor environments .

Neuroprotective Effects

Albutoin has also been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its low toxicity profile makes it a suitable candidate for further exploration in treating conditions like Alzheimer's disease and other forms of dementia .

化学反应分析

Relevant Reaction Mechanisms (Inferred from Similar Compounds)

While no specific data exists for Albutoin, (S)-, the following mechanisms are relevant for β-adrenergic receptor agonists like albuterol :

2.1. Enantiomer-Specific Binding

-

(R)-Albuterol : Exhibits 100–150 times higher affinity for β₂-adrenergic receptors than (S)-Albuterol, driving bronchodilation .

-

(S)-Albuterol : Some studies suggest potential bioactivity, though its role in bronchial activity remains debated .

2.2. Degradation Pathways

-

Oxidative Metabolism : Polysaccharide-binding proteins like serum albumin (HSA) can influence drug stability through non-covalent interactions . For example, HSA binds drugs via specific sites (e.g., FA1, FA7), altering their pharmacokinetics .

-

Electrochemical Reactions : Recent advances in electrocatalysis demonstrate accelerated reaction rates for redox-neutral processes, potentially applicable to β-agonist degradation .

3.1. Mass Spectrometry

-

Continuous mass spectrometry enables rapid reaction analysis, detecting intermediates and products in real time . This method could theoretically monitor Albutoin’s metabolic pathways if applied.

-

Example : Acoustic droplet ejection mass spectrometry eliminates chromatography, enabling sub-second readouts .

3.2. Computational Models

-

Curvature diagrams and adiabatic curvature coupling coefficients reveal reaction phases, as demonstrated in studies of HSC/HOC bending modes . Such methods could predict Albutoin’s reactivity if applied to its structure.

4.1. Biocatalysis

-

UPO/Oxalate Oxidase Systems : Dual biocatalysts enable efficient oxidation reactions without metal-based reagents . Similar systems could potentially modify Albutoin’s functional groups.

-

Amide Bond Formation : Sustainable methods using biocatalysts (e.g., lipases) could synthesize Albutoin derivatives .

4.2. Electrochemical Activation

-

Electric fields enhance reaction rates in non-redox processes, as shown in catalytic reactions of methane and hydrogen sulfide . This could apply to Albutoin’s synthesis or degradation.

Data Tables and Research Findings

属性

CAS 编号 |

52152-25-7 |

|---|---|

分子式 |

C10H16N2OS |

分子量 |

212.31 g/mol |

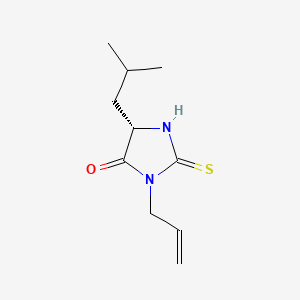

IUPAC 名称 |

(5S)-5-(2-methylpropyl)-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C10H16N2OS/c1-4-5-12-9(13)8(6-7(2)3)11-10(12)14/h4,7-8H,1,5-6H2,2-3H3,(H,11,14)/t8-/m0/s1 |

InChI 键 |

RATGSRSDPNECNO-QMMMGPOBSA-N |

SMILES |

CC(C)CC1C(=O)N(C(=S)N1)CC=C |

手性 SMILES |

CC(C)C[C@H]1C(=O)N(C(=S)N1)CC=C |

规范 SMILES |

CC(C)CC1C(=O)N(C(=S)N1)CC=C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Albutoin, (S)-; L-Leucine-3-allyl-2-thiohydantoin; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。